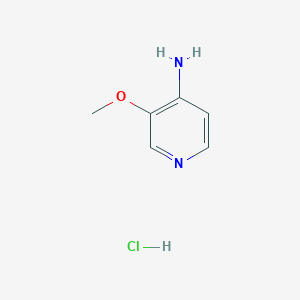

3-Methoxy-pyridin-4-ylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-pyridin-4-ylamine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Métodos De Preparación

The synthesis of 3-Methoxy-pyridin-4-ylamine hydrochloride typically involves the reaction of 3-methoxy-4-nitropyridine with a reducing agent to form 3-methoxy-4-aminopyridine, which is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Methoxy-pyridin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics in response to increasing drug resistance .

Anti-inflammatory Effects

The compound has been investigated for its role in inhibiting Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4. This inhibition is crucial for developing treatments for inflammatory diseases, autoimmune disorders, and certain types of cancers. The pharmacological inhibition of IRAK-4 has shown promise in enhancing the efficacy of chemotherapeutic agents in T-cell acute lymphoblastic leukemia .

Neuroprotective Potential

Emerging research suggests that pyridine derivatives may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where inflammation plays a significant role in disease progression. Compounds that modulate inflammatory pathways could provide therapeutic benefits .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Methoxy-pyridin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

3-Methoxy-pyridin-4-ylamine hydrochloride can be compared with other similar compounds such as:

4-Amino-3-methoxypyridine: Similar in structure but lacks the hydrochloride salt form.

3-Methoxy-2-pyridinamine: Differing in the position of the amino group.

4-Methoxy-3-pyridinamine: Differing in the position of the methoxy group. These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research contexts.

Actividad Biológica

3-Methoxy-pyridin-4-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C7H9ClN2O

- Molecular Weight : 174.61 g/mol

- Structure : The compound features a pyridine ring substituted with a methoxy group and an amine group, which may influence its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various microbial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pathogens:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

These results indicate significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies suggest that compounds with similar structural motifs effectively inhibit the function of BCL6, a protein implicated in various cancers. The optimization of pharmacokinetic properties led to enhanced binding affinities and improved efficacy in cell-based assays.

Case Studies

- In Vivo Studies : Research involving animal models indicated that derivatives of pyridinyl compounds can induce apoptosis in cancer cells by disrupting protein-protein interactions essential for tumor growth. This suggests that this compound could serve as a lead compound for further development into anticancer agents.

- Synthetic Applications : The compound is also being explored for its utility as a building block in the synthesis of more complex organic molecules, which may have therapeutic applications beyond its inherent biological activity .

The biological activity of this compound is believed to be linked to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to various therapeutic effects. The specific pathways and targets are still under investigation but may include:

Propiedades

IUPAC Name |

3-methoxypyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3,(H2,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZFTARJAADAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.